molecular formula C26H22N2O4 B6180583 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)propanoic acid CAS No. 2354603-62-4

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)propanoic acid

Cat. No.: B6180583
CAS No.: 2354603-62-4
M. Wt: 426.5
InChI Key:
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)propanoic acid is a derivative of alanine, an amino acid. This compound is often used in scientific research due to its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and an indole moiety. These features make it valuable in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)propanoic acid typically involves the protection of the amino group of alanine with the Fmoc groupThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods ensure high purity and yield, often involving automated processes and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)propanoic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets. The Fmoc group protects the amino group during chemical reactions, allowing for selective modifications. The indole moiety can interact with biological molecules, influencing pathways related to protein synthesis and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • N-Fmoc-N-benzyl-L-alanine
  • Fmoc-Glu(OtBu)-Ser(psi(Me,Me)pro)-OH
  • Fmoc-Ser-OH

Uniqueness

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1H-indol-3-yl)propanoic acid is unique due to its combination of the Fmoc protecting group and the indole moiety. This combination provides distinct chemical properties and biological activities, making it a valuable compound in various research fields .

Properties

CAS No.

2354603-62-4

Molecular Formula

C26H22N2O4

Molecular Weight

426.5

Purity

95

Origin of Product

United States

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